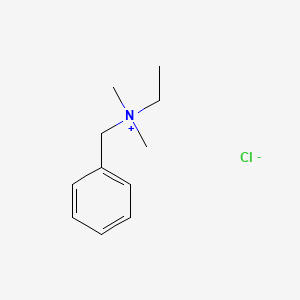

Benzylethyldimethylammonium chloride

Description

Contextualization within Quaternary Ammonium (B1175870) Chemistry

Benzylethyldimethylammonium chloride belongs to the broad class of chemical compounds known as quaternary ammonium compounds (QACs) or "quats". proquimia.comnih.gov These compounds are cationic surfactants, characterized by a molecular structure that includes a central nitrogen atom covalently bonded to four organic groups (alkyl or aryl) and associated with a halide anion, typically chloride. proquimia.com The positively charged nitrogen atom is a key feature of all QACs. environex.net.au This structure gives them the ability to be soluble in both aqueous and organic phases, a critical property for many of their applications. chemicalbook.com

The development of QACs has been categorized into "generations," each representing an evolution in chemical structure and efficacy. proquimia.combioguardhygiene.in

First Generation: Developed in 1935, this group is represented by alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), also known as benzalkonium chloride. proquimia.comenvironex.net.aubioguardhygiene.in

Second Generation: This generation emerged from modifications to the first, such as the substitution of a hydrogen on the aromatic ring with an ethyl group. proquimia.com This led to compounds like alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC), which places this compound within this developmental context. proquimia.combioguardhygiene.in

Third Generation: These are mixtures of first and second-generation QACs, designed to improve biocidal activity and detergency while reducing toxicity. proquimia.com

Fourth Generation: Developed around 1965, these are dual-chain or "twin chain" quats, such as Didecyldimethylammonium chloride (DDAC), which showed improved performance in the presence of organic matter and hard water. proquimia.combioguardhygiene.in

Fifth Generation and Beyond: Later generations are typically mixtures of different QACs (e.g., fourth and first generation compounds) or more complex structures, aiming to provide a broader spectrum of activity and enhanced performance characteristics. proquimia.combioguardhygiene.in

Historical Development of this compound Research Trajectories

The study of quaternary ammonium compounds dates back to 1916, when their biocidal properties were first highlighted by Jacobs and Heidelberg. proquimia.com A significant advancement occurred in 1935 when Domagk demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced these properties, leading to the development of the first-generation QAC, alkyl dimethyl benzyl ammonium chloride (ADBAC). proquimia.com

Research trajectories then moved towards modifying the ADBAC structure to improve performance. The substitution of a hydrogen on the benzyl ring's aliphatic group with an ethyl group gave rise to the second generation of QACs, a category that includes this compound. proquimia.com Subsequent research focused on creating mixtures and new structures, leading to the third, fourth, and fifth generations of QACs, each with tailored properties for specific applications. proquimia.combioguardhygiene.in While early research focused heavily on the biocidal aspects of QACs, modern inquiry has expanded significantly into their role in chemical synthesis and materials science.

Significance of this compound in Modern Chemical Science and Engineering

The significance of this compound and related QACs in modern science and engineering is extensive, primarily due to their utility as phase-transfer catalysts (PTCs). chemicalbook.comchemimpex.com In this role, they facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). chemicalbook.comchemimpex.com The QAC cation transfers an anion from the aqueous phase to the organic phase, where the reaction can then proceed. chemicalbook.com This catalytic action offers several advantages in chemical processes:

Enhanced Reaction Rates and Yields: PTCs can significantly speed up reactions and improve the output of desired products. chemicalbook.comsacheminc.com

Milder Reaction Conditions: Processes can often be run at lower temperatures and pressures, reducing energy consumption. sacheminc.com

Use of Inexpensive Reagents: They enable the use of simple, cost-effective inorganic bases like sodium hydroxide (B78521). sacheminc.com

Greater Sustainability: The need for organic solvents can be reduced or eliminated, leading to greener chemical processes. sacheminc.com

Due to these benefits, this compound and similar compounds are valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com Their applications extend to roles as curing accelerators for polymer polymerization (e.g., for powder coatings and epoxy resins), organic electrolytes in the electronics industry, and as chemical agents in oilfield applications. chemicalbook.com

Scope and Objectives of Academic Inquiry on this compound

Contemporary academic and industrial research on this compound and related QACs is driven by several key objectives. A primary focus is on optimizing its function as a phase-transfer catalyst to improve the efficiency, selectivity, and environmental footprint of chemical synthesis. chemimpex.com Researchers aim to develop novel synthetic routes for pharmaceuticals, agrochemicals, and polymers that leverage the unique catalytic properties of these compounds. chemimpex.comphasetransfercatalysis.com

Another major objective is the expansion of their applications. This includes investigation into their use as molecular sieve template agents, components in phase-change materials for thermal energy storage, and as analytical reagents in high-performance liquid chromatography. chemicalbook.com The overarching goal of this academic inquiry is to harness the compound's chemical properties to create more efficient, cost-effective, and sustainable industrial processes and materials. researchandmarkets.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5197-80-8 |

| Molecular Formula | C₁₁H₁₈ClN |

| Molecular Weight | 199.72 g/mol |

Data sourced from ChemicalBook. chemicalbook.com

Table 2: Selected Applications of Structurally Similar Quaternary Ammonium Compounds

| Application Area | Specific Use | Reference |

|---|---|---|

| Organic Synthesis | Phase-Transfer Catalyst for pharmaceuticals, agrochemicals, polymers. | chemicalbook.comchemimpex.comsacheminc.comsacheminc.com |

| Polymer Chemistry | Curing accelerator for polymer polymerization. | chemicalbook.com |

| Petroleum Industry | Corrosion inhibitor in oilfield operations. | sacheminc.com |

| Electronics | Organic electrolyte. | chemicalbook.com |

| Materials Science | Molecular sieve template agent, phase-change cold storage material. | chemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5197-80-8 |

|---|---|

Molecular Formula |

C11H18N.Cl C11H18ClN |

Molecular Weight |

199.72 g/mol |

IUPAC Name |

benzyl-ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C11H18N.ClH/c1-4-12(2,3)10-11-8-6-5-7-9-11;/h5-9H,4,10H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

IUHDTQIYNQQIBP-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

physical_description |

10-30% Aqueous solution: Liquid with a bland odor; [P.B. Gast and Sons MSDS] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Benzylethyldimethylammonium Chloride

Classical Synthetic Routes and Mechanistic Elucidation

The traditional and most common method for synthesizing Benzylethyldimethylammonium chloride is through a quaternization reaction, a type of nucleophilic substitution.

The synthesis of this compound is classically achieved via the Menshutkin reaction, which involves the alkylation of a tertiary amine. wikipedia.org In this specific case, N,N-dimethylethanamine acts as the nucleophile, and benzyl (B1604629) chloride serves as the electrophilic alkylating agent.

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. tue.nlpharmaguideline.com This is a single-step concerted process where the lone pair of electrons on the nitrogen atom of N,N-dimethylethanamine attacks the electrophilic benzylic carbon of benzyl chloride. chemicalnote.commasterorganicchemistry.com Simultaneously, the carbon-chlorine bond begins to break. chemicalnote.com This leads to the formation of a trigonal bipyramidal transition state where the nitrogen and chlorine atoms are partially bonded to the central carbon atom. masterorganicchemistry.comsciensage.info As the reaction progresses, the chloride ion is expelled as the leaving group, resulting in the formation of the Benzylethyldimethylammonium cation. tue.nl The rate of this SN2 reaction is dependent on the concentration of both the tertiary amine and the alkyl halide. chemicalnote.com Steric hindrance around the reaction center can significantly affect the reaction rate; however, the use of a primary alkyl halide (benzyl chloride) and a relatively small tertiary amine facilitates this reaction. masterorganicchemistry.comlibretexts.org

The reactivity of the alkyl halide also plays a crucial role, with the reaction rate generally following the order of I > Br > Cl for the leaving group. wikipedia.org While benzyl chloride is a common and cost-effective choice, the corresponding bromide or iodide would lead to a faster reaction.

The choice of solvent is particularly critical in the Menshutkin reaction. The reaction involves the formation of a charged transition state from neutral reactants, which is more polar than the starting materials. sciensage.info Therefore, polar solvents are better at stabilizing this transition state, thereby lowering the activation energy and increasing the reaction rate. tue.nlsciensage.info Polar aprotic solvents such as acetone, acetonitrile (B52724), and dimethylformamide (DMF) are often employed. researchgate.net The dielectric constant of the solvent is a good indicator of its polarity and its ability to facilitate the reaction; a higher dielectric constant generally leads to a faster reaction. sciensage.info In some cases, the presence of water in an organic solvent has been shown to remarkably shorten the reaction time. google.comgoogleapis.com For instance, the reaction of benzyl chloride with N,N-dimethylaniline, a structurally similar amine, showed a significant rate increase when moving from less polar to more polar solvents.

| Solvent | Dielectric Constant (D) | Relative Rate Constant (k) |

| Benzene (B151609) | 2.28 | 1 |

| Acetone | 20.7 | 69 |

| Isopropyl Alcohol | 19.9 | 108 |

| Ethyl Alcohol | 24.6 | 215 |

| Methyl Alcohol | 32.7 | 439 |

| Acetonitrile | 37.5 | 674 |

This interactive table presents representative data on the effect of solvent polarity on the rate of quaternization of an aromatic tertiary amine with benzyl chloride, illustrating the general trend applicable to the synthesis of this compound. Data is inferred from studies on similar reactions. sciensage.infosemanticscholar.org

Novel and Green Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of quaternary ammonium (B1175870) salts, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. quora.com This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. The use of microwave synthesis can also enable reactions to be carried out under solvent-free conditions, further enhancing the green credentials of the process.

For the synthesis of various benzotriazole (B28993) derivatives, a similar heterocyclic system, microwave irradiation at 180 W reduced reaction times from several hours to just a few minutes, with improved yields. ulisboa.pt

| Reaction | Conventional Heating Time | Microwave Irradiation Time |

| Synthesis of N-o-tolyl-1H-benzo[d] tue.nlchemicalnote.comresearchgate.nettriazole-5-carboxamide | 4 hours | 4 minutes 30 seconds |

| Synthesis of 1-chloromethylbenzotriazole | 6 hours | 4 minutes 20 seconds |

This interactive table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis for analogous heterocyclic compounds, a principle that applies to the synthesis of this compound. ulisboa.pt

Solvent-free, or solid-state, reactions represent a significant step towards greener chemical processes by eliminating the need for potentially harmful and difficult-to-remove solvents. For the synthesis of quaternary ammonium salts, this can often be achieved by simply heating the neat reactants, sometimes with the aid of microwave irradiation. researchgate.net This approach not only simplifies the work-up procedure but also reduces waste and can lead to cost savings.

The use of catalysts can also enhance the efficiency of the quaternization reaction. While the Menshutkin reaction does not typically require a catalyst, certain phase-transfer catalysts can be beneficial, especially in biphasic systems. google.com More recently, the use of metal oxides with Lewis acid sites has been explored for the continuous production of quaternary ammonium salts, offering a heterogeneous catalytic approach that simplifies catalyst separation and recycling. google.com

Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. researchgate.netlabmanager.com In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. researchgate.netlabmanager.com This methodology is particularly well-suited for exothermic reactions like quaternization, as the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing runaway reactions. tue.nl

The continuous production of quaternary ammonium salts has been demonstrated using microreactors, which allow for rapid optimization of reaction parameters such as temperature, pressure, and residence time. tue.nlulisboa.pt This approach can lead to higher yields and purity of the final product while minimizing waste and operational hazards. researchgate.netlabmanager.com While batch processes remain common, the transition to continuous flow offers significant potential for the large-scale, efficient, and safe production of this compound. kilolabs.com A study on the production of benzalkonium salts, a similar class of compounds, found that a continuous flow system could achieve high conversion rates (up to 93%) with significantly reduced reaction volumes and enhanced safety. tue.nl

Synthesis of Structurally Modified this compound Analogues and Derivatives

The structural modification of this compound is a key area of research aimed at tailoring its properties for specific applications. This can be achieved through strategic design and synthesis of its precursors, followed by various functionalization strategies.

Design and Synthesis of this compound Precursors

The primary precursors for the synthesis of this compound and its analogues are a tertiary amine and a benzyl halide. The standard synthesis of the parent compound involves the reaction between ethyldimethylamine and benzyl chloride.

A general and widely applicable method for synthesizing a series of benzalkonium salts with varying alkyl chain lengths involves the reaction of N,N-dimethylbenzylamine with an appropriate 1-bromo-alkane. nih.gov For the synthesis of the ethyl derivative, N-benzyl-N,N-dimethylethyl-1-ammonium bromide, N,N-dimethylbenzylamine is reacted with bromoethane (B45996) in dry ethanol. The mixture is refluxed for an extended period, typically around 28 hours, to ensure complete reaction. nih.gov After the reaction, the solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent like acetone, followed by washing with ether. nih.gov

The synthesis of precursors can also be approached from different starting points. For instance, primary benzylamines can be produced from benzyl alcohols using commercially available nickel catalysts and ammonia (B1221849) sources, which offers a more environmentally friendly alternative to the traditional use of benzyl chloride.

Below is a table summarizing the key precursors for the synthesis of this compound and related analogues:

| Precursor Type | Compound Name | Chemical Formula | Role in Synthesis |

| Tertiary Amine | Ethyldimethylamine | C4H11N | Provides the nitrogen core and the ethyl and dimethyl substituents. |

| Tertiary Amine | N,N-Dimethylbenzylamine | C9H13N | Used in an alternative route where the benzyl group is already attached to the amine. |

| Alkylating Agent | Benzyl chloride | C7H7Cl | Provides the benzyl group for the quaternization of ethyldimethylamine. |

| Alkylating Agent | Bromoethane | C2H5Br | Provides the ethyl group for the quaternization of N,N-dimethylbenzylamine. |

Functionalization Strategies for Tailored Derivatives

Functionalization of the this compound structure can be achieved by modifying either the benzyl ring or the alkyl chains attached to the nitrogen atom. These modifications can influence the compound's physicochemical properties and biological activity.

One common strategy is to vary the length of the alkyl chain. A systematic synthesis of a complete set of benzalkonium salts with alkyl chains ranging from C2 to C20 has been described. nih.gov This allows for a detailed investigation of how the chain length affects the compound's properties. For instance, the antimicrobial activity of benzalkonium salts is known to be dependent on the alkyl chain length, with different chain lengths showing optimal efficacy against different types of microorganisms. nih.gov

Another approach involves introducing substituents onto the benzyl ring. For example, analogues with pyridine (B92270) rings instead of the phenyl ring have been synthesized to explore the impact of introducing nitrogen atoms into the aromatic system. mdpi.com This modification can alter the electronic properties and potential interactions of the compound. The synthesis of these pyridyl analogues follows a similar quaternization reaction, using a pyridine-containing precursor. mdpi.com

The table below illustrates examples of functionalization strategies by showcasing different derivatives of the core benzalkonium structure:

| Derivative Name | Structural Modification | Synthetic Precursors |

| N-benzyl-N,N-dimethylalkyl-1-ammonium bromide (C2-C20) | Variation of the alkyl chain length from ethyl to eicosyl. | N,N-dimethylbenzylamine and the corresponding 1-bromo-alkane. nih.gov |

| N,N-dimethyl-N-(4-methylpyridyl)-N-alkylammonium chlorides | Replacement of the phenyl ring with a pyridine ring. | 4-picoline and the corresponding alkyl halide. mdpi.com |

| Dodecyl dimethyl (vinylbenzyl) ammonium chloride | Introduction of a vinyl group on the benzyl ring. | N,N-dimethyl-dodecylamine and 4-vinylbenzyl chloride. researchgate.net |

Stereoselective Synthesis of Chiral this compound Analogues

The nitrogen atom in this compound is a stereocenter when all four substituents are different. The synthesis of enantiomerically pure or enriched chiral quaternary ammonium salts is a significant challenge in organic synthesis. While specific methods for the stereoselective synthesis of chiral this compound are not extensively documented, general strategies for the asymmetric synthesis of chiral ammonium salts can be applied.

One promising approach is the use of chiral catalysts in the quaternization reaction. Asymmetric ion-pairing organocatalysis, employing chiral ammonium salt catalysts, has been successfully used for the enantioselective α-alkylation of various substrates to create quaternary stereocenters. nih.gov This principle could potentially be adapted for the stereoselective synthesis of chiral quaternary ammonium salts themselves.

Another strategy involves the supramolecular recognition of ammonium cations. By using chiral scaffolds, such as those derived from 1,1'-bi-2-naphthol, it is possible to achieve enantioselective recognition and separation of chiral ammonium cations. nih.gov This method relies on the formation of diastereomeric complexes that can be separated, leading to the isolation of a single enantiomer.

Furthermore, dynamic kinetic resolution processes offer a pathway to enantiomerically enriched chiral amines which can then be quaternized. While challenging, the development of enantioselective catalytic methods for the synthesis of chiral ammonium ions with stereogenic nitrogen centers is an active area of research. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Benzylethyldimethylammonium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Benzylethyldimethylammonium Chloride

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise arrangement and connectivity of atoms within the molecule can be established.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. Based on data from analogous compounds such as Benzyltriethylammonium chloride and Benzyldimethylstearylammonium chloride, the predicted chemical shifts (δ) are as follows:

Aromatic Protons: The five protons of the benzyl (B1604629) group's phenyl ring would typically appear as a multiplet in the range of δ 7.3-7.6 ppm.

Benzyl Protons (-CH₂-Ph): The two protons of the benzylic methylene (B1212753) group, being adjacent to both the phenyl ring and the positively charged nitrogen, are expected to resonate as a singlet at approximately δ 4.5-4.8 ppm.

N-Methyl Protons (-N⁺-(CH₃)₂): The six equivalent protons of the two methyl groups attached to the nitrogen atom would produce a sharp singlet, predicted to be around δ 3.0-3.3 ppm.

N-Ethyl Protons (-N⁺-CH₂CH₃): The ethyl group protons would present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) due to spin-spin coupling. The methylene protons (-CH₂-) are expected around δ 3.2-3.5 ppm, and the methyl protons (-CH₃) would appear further upfield, around δ 1.3-1.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The predicted chemical shifts for this compound, based on analogues like Benzyltrimethylammonium (B79724) chloride and Benzyltriethylammonium chloride, are detailed below. chemicalbook.comchemicalbook.com The positive charge on the nitrogen atom significantly influences the chemical shifts of adjacent carbons, causing them to appear further downfield.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N-Methyl (N⁺-(C H₃)₂) | 51-53 |

| N-Ethyl (C H₃) | 7-9 |

| N-Ethyl (C H₂) | 57-59 |

| Benzyl (C H₂) | 66-68 |

| Aromatic C (Quaternary) | 128-130 |

| Aromatic CH (ortho, meta) | 129-132 |

| Aromatic CH (para) | 133-134 |

This interactive table contains predicted data based on structurally similar compounds.

Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling relationships. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. The aromatic protons may also show complex correlations among themselves.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). It would definitively link the proton signals to their corresponding carbon signals in the table above. For instance, the proton singlet of the N-methyl groups at ~3.1 ppm would correlate with the carbon signal at ~52 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying connectivity across quaternary carbons or heteroatoms. Key expected correlations for this compound include:

Correlations from the benzylic protons (-CH₂-Ph) to the quaternary aromatic carbon and the ortho-aromatic carbons.

Correlations from the N-methyl and N-ethyl protons to the benzylic carbon.

Correlations from the N-ethyl methylene protons to the N-ethyl methyl carbon, and vice-versa.

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique ideally suited for analyzing pre-charged, thermally labile molecules like quaternary ammonium (B1175870) compounds. In positive-ion mode ESI-MS, this compound would not require ionization as it already exists as a cation. The expected mass spectrum would show a prominent peak corresponding to the Benzylethyldimethylammonium cation [C₁₁H₁₈N]⁺. The chloride counter-ion is not typically observed. The high-resolution mass of this cation allows for the determination of its elemental formula with high accuracy.

| Ion | Formula | Calculated m/z |

| Benzylethyldimethylammonium cation | [C₁₁H₁₈N]⁺ | 164.1434 |

This interactive table displays the exact mass-to-charge ratio for the target cation.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the Benzylethyldimethylammonium cation at m/z 164.14) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information. The fragmentation of alkyldimethylbenzylammonium compounds is well-characterized. nih.gov

The primary fragmentation pathways for the Benzylethyldimethylammonium cation are expected to involve:

Loss of Benzyl Group: Cleavage of the C-N bond can result in the loss of a neutral benzyl radical or the formation of a benzyl cation (tropylium ion) at m/z 91. This is often the most abundant fragment ion for this class of compounds.

Loss of Alkyl Groups: Fragmentation can also occur through the loss of the ethyl or methyl groups attached to the nitrogen atom.

Rearrangement and Cleavage: The "Stevens rearrangement" followed by cleavage is a known pathway for quaternary ammonium salts, which can lead to the formation of tertiary amine fragments.

A major product ion consistently observed in the MS/MS spectra of ADBACs is the benzyl cation (or its rearranged tropylium (B1234903) isomer) at m/z 91. nih.gov

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

| 164.14 | 91.05 | C₂H₅(CH₃)N | Benzyl cation / Tropylium ion |

| 164.14 | 135.13 | C₂H₅ | Benzyldimethylammonium fragment |

| 164.14 | 149.12 | CH₃ | Benzylethylmethylammonium fragment |

This interactive table outlines the predicted fragmentation patterns in an MS/MS experiment.

Vibrational Spectroscopy Applications in this compound Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. The spectra are characteristically complex but offer a unique fingerprint for the molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands. Based on spectra from analogous compounds like Benzyldimethylhexadecylammonium chloride, key features would include: chemicalbook.comchemicalbook.com

Aromatic C-H Stretch: Bands above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹, in the 2850-2980 cm⁻¹ range, corresponding to the methyl, ethyl, and benzylic methylene groups.

Aromatic C=C Bending: Characteristic peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: A band in the 1350-1400 cm⁻¹ region can sometimes be attributed to the C-N stretching vibration. researchgate.net

Aromatic C-H Out-of-Plane Bending: Strong bands in the 690-770 cm⁻¹ range, which are indicative of the monosubstituted benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information. For related compounds like Benzyltrimethylammonium chloride, prominent Raman signals are observed for the aromatic ring vibrations, particularly a strong "ring-breathing" mode around 1000 cm⁻¹. chemicalbook.com Aliphatic C-H stretching and bending modes are also visible. The symmetric stretching of the C-N bonds may also give rise to a detectable Raman signal.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique molecular "fingerprint." For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the benzyl group, the ethyl group, the two methyl groups, and the quaternary ammonium center.

While specific experimental FTIR data for this compound is not widely available in the reviewed literature, the expected spectral features can be inferred from the analysis of similar quaternary ammonium salts and the constituent functional groups. researchgate.netresearchgate.netoarjst.commdpi.commdpi.comresearchgate.netacs.org

Key expected vibrational modes include:

Aromatic C-H stretching from the benzyl group, typically appearing above 3000 cm⁻¹.

Aliphatic C-H stretching from the ethyl and methyl groups, observed in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching within the benzene ring, usually found in the 1450-1600 cm⁻¹ range.

C-H bending vibrations for the methyl and ethyl groups, appearing in the 1375-1470 cm⁻¹ region.

C-N stretching vibrations associated with the quaternary ammonium group, which can be observed in the 900-1200 cm⁻¹ range. researchgate.net

Out-of-plane (OOP) C-H bending of the benzene ring, which gives strong bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.

The table below summarizes the anticipated FTIR absorption bands for this compound based on characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic (Benzyl) |

| 2850-3000 | C-H Stretch | Aliphatic (Ethyl, Methyl) |

| 1450-1600 | C=C Stretch | Aromatic Ring (Benzyl) |

| 1375-1470 | C-H Bend | Aliphatic (Ethyl, Methyl) |

| 900-1200 | C-N Stretch | Quaternary Ammonium |

| 690-900 | C-H Out-of-Plane Bend | Aromatic (Benzyl) |

Raman Spectroscopy for Molecular Vibrations and Crystal Structure Insights

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations, symmetry, and crystal lattice phonons. researchgate.net For a vibrational mode to be Raman active, it must involve a change in the polarizability of the molecule. researchgate.net This technique is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum.

In the context of this compound, Raman spectroscopy can offer valuable insights into the vibrations of the aromatic ring and the quaternary ammonium core. It is also a sensitive technique for studying the crystalline structure and can be used to differentiate between polymorphic forms.

Expected Raman shifts for this compound would include:

A strong, sharp peak corresponding to the aromatic ring breathing mode of the benzyl group, typically around 1000 cm⁻¹.

Vibrations associated with the C-N bonds of the quaternary ammonium cation.

Stretching and deformation modes of the aliphatic C-H bonds in the ethyl and methyl groups.

X-ray Diffraction (XRD) for Crystalline Structure Determination of this compound

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, detailed information about unit cell dimensions, bond lengths, and bond angles can be obtained. researchgate.net

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a compound's crystal structure. This technique requires a single, high-quality crystal of the material. The diffraction data collected from a single crystal allows for the complete solution of the crystal structure, including the precise location of each atom within the unit cell and the determination of the space group.

A search of crystallographic databases did not yield a publicly available single-crystal structure for this compound. However, were such a study to be performed, it would provide definitive data on its solid-state conformation, molecular packing, and any intermolecular interactions such as hydrogen bonding or π-stacking involving the benzyl rings. This information is crucial for understanding the material's physical properties. The general procedure involves growing a suitable crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in the X-ray beam.

Powder X-ray Diffraction for Polymorphic Analysis

Powder X-ray Diffraction (PXRD) is a vital tool for the analysis of polycrystalline materials. It is particularly important in the pharmaceutical and specialty chemical industries for identifying crystalline phases, determining sample purity, and analyzing polymorphism. rigaku.comresearchgate.netnih.govmdpi.com Polymorphism is the ability of a compound to exist in more than one crystalline form, with each polymorph having a unique PXRD pattern. rigaku.comresearchgate.netnih.govmdpi.com

For this compound, PXRD would be the method of choice to screen for different polymorphic forms that might arise under various crystallization conditions. Each polymorph would exhibit a characteristic set of diffraction peaks at specific 2θ angles, corresponding to the different d-spacings of the crystal lattice planes.

While specific PXRD data for this compound is not available in the reviewed literature, studies on other n-alkylammonium chlorides have demonstrated the utility of PXRD in identifying different phases and understanding their thermal behavior. researchgate.net A typical PXRD analysis would involve scanning a powdered sample of this compound over a range of 2θ angles and comparing the resulting diffractogram to known standards or patterns generated from single-crystal data. The presence of unexpected peaks could indicate a different polymorph or the presence of a crystalline impurity.

The following table illustrates the type of data that would be obtained from a PXRD analysis, showing hypothetical 2θ peaks and their corresponding d-spacings for two different polymorphs.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Polymorph |

| 10.2 | 8.67 | 100 | Form A |

| 15.5 | 5.71 | 80 | Form A |

| 20.4 | 4.35 | 65 | Form A |

| 11.0 | 8.04 | 100 | Form B |

| 18.2 | 4.87 | 90 | Form B |

| 22.1 | 4.02 | 75 | Form B |

Chromatographic Methods for Purification and Purity Assessment of this compound

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile method for analyzing non-volatile compounds like quaternary ammonium salts.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method for this compound is crucial for quality control, allowing for the quantification of the active ingredient and the detection of any process-related impurities or degradation products. The development process involves optimizing several key parameters to achieve good separation, peak shape, and sensitivity. americanlaboratory.comthermofisher.com

Column Selection: Reversed-phase (RP) HPLC is the most common mode for the analysis of quaternary ammonium compounds. C18 or C8 columns are frequently used. Specialized columns designed for surfactant analysis, which can minimize undesirable interactions with residual silanols on the silica (B1680970) support, often provide improved peak shapes for cationic analytes. americanlaboratory.comthermofisher.com

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The choice of buffer is critical for controlling the retention and peak shape of the quaternary ammonium cation. Ammonium acetate (B1210297) or ammonium formate (B1220265) buffers are often employed as they are volatile and compatible with mass spectrometry (MS) detection. rsc.orgsemanticscholar.orgnih.gov The pH and ionic strength of the mobile phase must be carefully controlled to ensure reproducible results. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components of interest with good resolution in a reasonable timeframe.

Detection: UV detection is commonly used for quaternary ammonium compounds containing a chromophore, such as the benzyl group in this compound. The detection wavelength would be set to an absorbance maximum of the benzyl group, typically around 262 nm. For compounds without a UV chromophore, or for universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. americanlaboratory.comthermofisher.com Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest selectivity and sensitivity, and also allows for the identification of unknown impurities based on their mass-to-charge ratio. rsc.orgnih.gov

The table below outlines a potential starting point for an HPLC method for the analysis of this compound, based on methods developed for similar compounds like benzalkonium chlorides and triethylbenzylammonium chloride. semanticscholar.orgnih.gov

| Parameter | Condition |

| Column | Reversed-phase C18 or specialized surfactant column (e.g., Acclaim Surfactant Plus) |

| Mobile Phase A | 0.1 M Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30-40 °C |

| Detection | UV at 262 nm |

| Injection Vol. | 10 µL |

Method validation would then be performed to demonstrate that the developed method is accurate, precise, specific, linear, and robust for its intended purpose of purifying and assessing the purity of this compound.

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography (GC) is a pivotal analytical technique for the assessment of volatile impurities in this compound. Due to the non-volatile and ionic nature of the this compound molecule itself, direct analysis by conventional GC is not feasible. However, GC is exceptionally well-suited for the separation and quantification of low molecular weight, volatile, and semi-volatile organic compounds that may be present as impurities from the synthesis process or as degradation products. These impurities can include unreacted starting materials, by-products, and residual solvents.

The primary approach for analyzing these impurities involves headspace GC, where the volatile compounds are partitioned from the sample matrix into the gas phase before injection into the GC system. This technique is particularly advantageous as it prevents the non-volatile this compound from contaminating the GC inlet and column. chromatographyonline.com

Detailed Research Findings

The synthesis of this compound typically involves the quaternization of ethyldimethylamine with benzyl chloride. Consequently, the most probable volatile impurities are the unreacted precursors and potential side-reaction products. Research into the analysis of related compounds and starting materials provides a strong basis for establishing a suitable GC method.

Potential volatile impurities in this compound may include:

Benzyl chloride : An unreacted starting material.

Ethyldimethylamine : The other primary starting material.

Toluene : A common impurity in the benzyl chloride raw material. oup.com

Ethyl chloride : A potential by-product.

Dimethylamine (B145610) : A possible impurity from the ethyldimethylamine synthesis.

Diethylmethylamine : A potential impurity or by-product.

Benzaldehyde : An oxidation product of benzyl chloride. researchgate.netresearchgate.net

A headspace GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the preferred technique for the simultaneous determination of these impurities. The use of a polar capillary column, such as one with a cyanopropylphenyl polysiloxane stationary phase (e.g., DB-624), is often recommended for the analysis of a diverse range of volatile compounds, including amines and chlorinated hydrocarbons. ijpsonline.comeurasianjournals.com For the analysis of polar amines like dimethylamine and ethyldimethylamine, which can exhibit poor peak shape due to their basicity, specialized columns (e.g., CP-Volamine) or the use of a basifying agent in the sample preparation can significantly improve chromatographic performance. nih.gov

The following tables outline typical GC conditions and expected retention times for the potential volatile impurities in this compound, based on literature methods for similar analytes.

Table 1: Proposed Gas Chromatography (GC) Method Parameters for Volatile Impurity Analysis

| Parameter | Condition |

| Instrumentation | Gas Chromatograph with Headspace Autosampler and Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | DB-624, 30 m x 0.32 mm I.D., 1.8 µm film thickness (or equivalent) |

| Carrier Gas | Helium or Nitrogen at a constant flow rate of approximately 2 mL/min |

| Oven Program | Initial temperature: 40°C, hold for 5 minutes. Ramp 1: 10°C/min to 150°C. Ramp 2: 25°C/min to 240°C, hold for 5 minutes. |

| Injector | Split/Splitless, Temperature: 250°C, Split ratio: 10:1 |

| Detector | FID, Temperature: 260°C or MS, Transfer line temperature: 250°C, Ion source: 230°C |

| Headspace Sampler | Sample Equilibration Temperature: 80-100°C. Sample Equilibration Time: 15-30 minutes. Pressurization Time: 1 minute. Loop Fill Time: 0.1 minutes. Injection Time: 1 minute. |

| Sample Preparation | Accurately weigh the this compound sample into a headspace vial. Dissolve in a high-boiling point solvent such as Dimethyl sulfoxide (B87167) (DMSO). For amine analysis, the addition of a basifying agent like imidazole (B134444) may be necessary to liberate the free amines from any corresponding hydrochloride salts. ijpsonline.com |

Table 2: Estimated Retention Times and Detection Limits for Potential Volatile Impurities

| Compound | Boiling Point (°C) | Estimated Retention Time (min) | Typical Limit of Quantification (LOQ) |

| Ethyl chloride | 12.3 | ~ 3.5 | < 1 µg/g |

| Dimethylamine | 7.4 | ~ 4.2 | ~ 5 µg/g |

| Ethyldimethylamine | 37.5 | ~ 5.8 | ~ 5 µg/g |

| Diethylmethylamine | 63-65 | ~ 7.1 | ~ 5 µg/g |

| Toluene | 110.6 | ~ 9.5 | < 1 µg/g |

| Benzyl chloride | 179.3 | ~ 13.8 | ~ 0.1 µg/g |

| Benzaldehyde | 178.1 | ~ 14.2 | ~ 0.4 µg/ml |

Note: Estimated retention times are based on the proposed GC method and the boiling points of the compounds. Actual retention times may vary and must be confirmed experimentally using certified reference standards. The LOQ values are indicative and depend on the specific instrumentation and matrix effects.

The validation of such a GC method would typically involve assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, in accordance with established analytical guidelines. eurasianjournals.com For instance, a study on the determination of benzyl chloride in food matrices using headspace GC-MS demonstrated excellent linearity (R² > 0.99), with an LOQ as low as 0.13 mg/kg. nih.gov Similarly, a headspace GC method for ethyl chloride in a pharmaceutical ingredient reported an LOQ of 2.4 µg/g. derpharmachemica.com For volatile amines like diethylamine, headspace GC methods have been validated with good linearity and precision. eurasianjournals.com

Theoretical and Computational Investigations of Benzylethyldimethylammonium Chloride

Quantum Chemical Calculations of Benzylethyldimethylammonium Chloride Molecular Structure and Electronic Properties

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, such studies would elucidate the distribution of electrons and the nature of chemical bonds, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govnih.gov A primary application of DFT is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. nih.gov For a flexible molecule like this compound, with its rotatable benzyl (B1604629) and ethyl groups, multiple low-energy conformers may exist.

DFT studies would identify these stable conformers and calculate their relative energies, providing insight into the conformational landscape of the molecule. sinop.edu.tr The results, such as bond lengths, bond angles, and dihedral angles for the most stable conformer, would offer a precise picture of its molecular architecture. These calculations are crucial as the molecular conformation can significantly influence its physical and chemical properties.

Table 1: Hypothetical DFT Geometric Parameters for this compound No specific studies were found for this compound. The following table is an example of how such data would be presented.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N-C (benzyl) | Data not available | Data not available | Data not available |

| N-C (ethyl) | Data not available | Data not available | Data not available |

| C-N-C Angle | Data not available | Data not available | Data not available |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

For the Benzylethyldimethylammonium cation, an MEP analysis would visualize the distribution of charge. Typically:

Positive Potential (Blue): Regions of positive potential are expected around the quaternary ammonium (B1175870) group and the hydrogen atoms, indicating these are sites susceptible to nucleophilic attack.

Negative Potential (Red): Regions of negative potential would likely be associated with the aromatic ring of the benzyl group, which has a high electron density. nih.gov

This analysis helps predict how the molecule will interact with other charged or polar species, including solvent molecules or other ions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduyoutube.com

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons. Its energy level is related to the molecule's nucleophilicity. pku.edu.cn

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons. Its energy level is related to the molecule's electrophilicity. pku.edu.cn

The HOMO-LUMO energy gap is a critical parameter derived from FMO analysis. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would identify the spatial distribution of these orbitals, indicating the most probable sites for electron donation and acceptance, thereby providing a quantum mechanical basis for its reactivity. nih.gov

Table 2: Hypothetical FMO Energy Parameters for this compound Specific FMO analysis for this compound is not available in the searched literature. This table illustrates typical data from such an analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Dynamics (MD) Simulations of this compound Interactions in Various Media

While quantum chemical calculations describe the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing many molecules over time. mdpi.com MD simulations model the movements and interactions of atoms and molecules, providing a dynamic picture of processes like solvation and self-assembly. nih.gov

MD simulations can model how this compound behaves when dissolved in a solvent, such as water. These simulations would track the interactions between the Benzylethyldimethylammonium cation, the chloride anion, and the surrounding solvent molecules.

Key insights from such simulations would include:

Solvation Shell Structure: Characterizing how water molecules arrange themselves around the cation's hydrophobic (benzyl, ethyl) and hydrophilic (quaternary ammonium) parts.

Ion Pairing: Investigating the proximity and interaction strength between the Benzylethyldimethylammonium cation and the chloride anion in solution. researchgate.net

Hydrogen Bonding: Quantifying the hydrogen bonds formed between the molecule and water, which are crucial for its solubility and behavior in aqueous environments.

As an amphiphilic molecule (containing both hydrophobic and hydrophilic parts), this compound has the potential to self-assemble into larger structures, such as micelles or other aggregates, in solution. nih.govcolab.wsresearchgate.net MD simulations are an ideal tool to investigate the driving forces and mechanisms of such aggregation. nih.gov

Simulations starting with randomly dispersed molecules could show how they spontaneously organize to minimize the unfavorable contact between their hydrophobic tails and water, leading to the formation of stable aggregates. nih.govresearchgate.net This analysis would reveal the critical concentration for aggregation and the preferred shape and size of the resulting structures, which are fundamental to many of its applications.

Structure-Reactivity Relationships in this compound Systems

The chemical behavior of this compound is intrinsically linked to its molecular structure. The quaternary ammonium cation, characterized by a central nitrogen atom bonded to a benzyl group, an ethyl group, and two methyl groups, dictates its reactivity. Computational chemistry offers powerful tools to explore these relationships at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific activity or property. In a non-biological context for this compound, QSAR could be employed to predict its performance in various chemical applications, such as its efficiency as a phase-transfer catalyst or as a surfactant.

A hypothetical QSAR study would involve the following steps:

Data Set Generation: A series of derivatives of this compound would be synthesized or computationally generated. For each derivative, a specific property of interest (e.g., catalytic activity, surface tension modification) would be measured.

Molecular Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing insights into the electronic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the molecular descriptors to the observed activity.

The resulting QSAR model could then be used to predict the activity of new, untested derivatives of this compound, thereby guiding the synthesis of more effective compounds.

Hypothetical QSAR Data for this compound Derivatives as Phase-Transfer Catalysts

| Derivative | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Catalytic Activity (%) |

| This compound | 229.77 | 1.2 | 8.5 | 75 |

| (4-Nitrobenzyl)ethyldimethylammonium chloride | 274.77 | 1.0 | 12.3 | 85 |

| (4-Methoxybenzyl)ethyldimethylammonium chloride | 259.8 | 1.5 | 7.2 | 68 |

| Benzyldiethyldimethylammonium chloride | 243.8 | 1.6 | 8.3 | 72 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational design is a powerful approach for the in-silico development of new materials with desired properties. researchgate.netbohrium.com This methodology can be applied to design novel materials based on the this compound scaffold. The process typically involves a multi-scale modeling approach, from the quantum mechanical level to macroscopic properties.

Quantum Mechanical Calculations:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net For instance, DFT could be used to predict the most stable conformation of the molecule, calculate the charge distribution, and identify the sites most susceptible to chemical attack.

Molecular Dynamics Simulations:

Molecular Dynamics (MD): MD simulations can provide insights into the dynamic behavior of systems containing this compound. For example, MD could be used to simulate the interaction of the compound with solvents, its aggregation behavior to form micelles, or its adsorption onto surfaces. This information is crucial for designing new surfactants, corrosion inhibitors, or functionalized polymers.

Example of a Hypothetical Computational Design Workflow:

Define Target Property: A specific property is targeted for improvement, for example, the thermal stability of a polymer incorporating a benzylethyldimethylammonium moiety.

Generate Candidate Structures: A library of virtual candidate structures based on the benzylethyldimethylammonium core is created.

High-Throughput Screening: Computational methods, such as DFT and MD, are used to rapidly screen the library of candidates and predict their thermal stability.

Identify Promising Candidates: The most promising candidates are identified for further in-depth computational analysis or for experimental synthesis and characterization.

Hypothetical Predicted Properties of Computationally Designed Materials

| Material | Base Structure | Predicted Decomposition Temperature (°C) | Predicted Tensile Strength (MPa) |

| Polymer A | Poly(methyl methacrylate) with this compound | 250 | 60 |

| Polymer B | Poly(styrene) with (4-Vinylbenzyl)ethyldimethylammonium chloride | 280 | 75 |

| Polymer C | Epoxy resin with this compound as a curing agent | 310 | 85 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Role of Benzylethyldimethylammonium Chloride in Catalysis and Reaction Engineering

Benzylethyldimethylammonium Chloride as a Phase-Transfer Catalyst (PTC)

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that enhances reaction rates between reactants in heterogeneous systems, typically consisting of an aqueous phase and an organic phase. biomedres.uschemimpex.com this compound and similar quaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride (TEBA) and benzyltrimethylammonium (B79724) chloride (BTMAC), serve as highly effective phase-transfer catalysts. chemicalbook.comphasetransfercatalysis.comchemicalbook.com Their amphiphilic nature, possessing both a hydrophilic ionic head and a lipophilic organic structure, enables them to transport anionic reactants from the aqueous phase into the organic phase, where the reaction with an organic substrate occurs. biomedres.usguidechem.com This circumvents the insolubility barrier that would otherwise prevent or slow the reaction.

The use of these catalysts offers several advantages, including the ability to use inexpensive inorganic bases like sodium hydroxide (B78521), milder reaction conditions, increased reaction rates and yields, and reduced need for organic solvents, contributing to greener chemical processes. sacheminc.com

The fundamental role of a phase-transfer catalyst is to carry a reactant anion into an organic phase where it would otherwise be insoluble. biomedres.us For a quaternary ammonium salt like this compound (represented as [BzEtMe₂N]⁺Cl⁻), the process generally follows a sequence of steps.

The mechanism, often referred to as the Starks' extraction mechanism, can be illustrated with a nucleophilic substitution reaction where an aqueous anion (Y⁻) reacts with an organic substrate (RX).

Anion Exchange: The catalyst, [BzEtMe₂N]⁺Cl⁻, present at the aqueous-organic interface, exchanges its chloride anion for the reactant anion (Y⁻) from the aqueous phase. This forms a new, organic-soluble ion pair, [BzEtMe₂N]⁺Y⁻. biomedres.us [BzEtMe₂N]⁺Cl⁻ (org) + Na⁺Y⁻ (aq) ⇌ [BzEtMe₂N]⁺Y⁻ (org) + Na⁺Cl⁻ (aq)

Phase Transfer: The newly formed ion pair, [BzEtMe₂N]⁺Y⁻, diffuses from the interface into the bulk organic phase due to its lipophilic character. youtube.com

Reaction in Organic Phase: In the organic phase, the anion Y⁻ is weakly solvated and only loosely associated with the bulky quaternary ammonium cation. guidechem.comoperachem.com This "naked" anion is highly reactive and readily attacks the organic substrate RX to form the product RY. operachem.com [BzEtMe₂N]⁺Y⁻ (org) + RX (org) → RY (org) + [BzEtMe₂N]⁺X⁻ (org)

Catalyst Regeneration: The catalyst, now paired with the leaving group anion X⁻, diffuses back to the interface to exchange X⁻ for another Y⁻ anion, thus completing the catalytic cycle. youtube.comoperachem.com

An alternative, the interfacial mechanism, is proposed for reactions involving the generation of reactive intermediates like carbenes or carbanions at the interface, which then react in the organic phase. biomedres.us The efficiency of the catalysis is influenced by factors such as the catalyst's structure, stirring speed, temperature, and the choice of solvent. biomedres.us

Quaternary ammonium salts like this compound are versatile catalysts for a wide array of organic reactions. chemicalbook.comguidechem.com Their ability to promote reactions between immiscible reactants makes them invaluable in the synthesis of pharmaceuticals, agrochemicals, polymers, and other specialty chemicals. chemimpex.comsacheminc.com Analogs such as benzyltriethylammonium chloride (TEBA) have demonstrated outstanding catalytic effects in numerous transformations. chemicalbook.com

Key applications include:

Nucleophilic Substitution Reactions: This is a classic application, including Williamson ether synthesis, cyanation (replacement by -CN), and halogen exchange reactions (-F substitution). chemicalbook.com PTC enables the use of inexpensive, water-soluble nucleophiles.

Alkylation Reactions: C-, O-, N-, and S-alkylation reactions are efficiently catalyzed. chemicalbook.comguidechem.com For example, the alkylation of active methylene (B1212753) compounds, alcohols, amines, and thiols can be performed under mild conditions with high yields.

Oxidation and Reduction Reactions: PTC can be used to transfer oxidizing agents (e.g., permanganate, dichromate) or reducing agents into the organic phase. chemicalbook.comchemicalbook.com

Carbene Reactions: The generation of carbenes, such as dichlorocarbene (B158193) from chloroform (B151607) and aqueous sodium hydroxide, is a hallmark of PTC. These reactive intermediates are then used in cycloaddition reactions. chemicalbook.comguidechem.com

Condensation Reactions: Reactions like the Darzens condensation and Wittig-Horner synthesis are also facilitated by phase-transfer catalysts. chemicalbook.com

| Reaction Type | Reactants | Catalyst Function |

| Ether Synthesis | Alcohol (ROH) + Alkyl Halide (R'X) | Transfers alkoxide (RO⁻) from aqueous base to organic phase |

| Cyanation | Alkyl Halide (RX) + Sodium Cyanide (NaCN) | Transfers cyanide (CN⁻) from aqueous to organic phase |

| Dichlorocarbene Generation | Chloroform (CHCl₃) + NaOH | Extracts hydroxide (OH⁻) to deprotonate CHCl₃ at the interface |

| Alkylation | Active Methylene Compound + Alkyl Halide | Transfers carbanion from aqueous base to organic phase |

Asymmetric phase-transfer catalysis is a sophisticated extension of PTC that utilizes chiral catalysts to induce enantioselectivity in a reaction, producing a chiral product from a prochiral substrate. princeton.edu By replacing the achiral quaternary ammonium salt with a chiral analog, it is possible to control the stereochemical outcome of the reaction.

Chiral derivatives of this compound can be designed by incorporating chirality into the catalyst structure. This is often achieved by using chiral starting materials, such as alkaloids (e.g., from cinchonine (B1669041) or quinine), to synthesize the quaternary ammonium salt. These catalysts create a chiral environment around the reacting anion in the organic phase.

The mechanism relies on the formation of a diastereomeric ion pair between the chiral catalyst cation and the prochiral nucleophile. The steric and electronic properties of the chiral catalyst then direct the nucleophile to attack the substrate from a specific face, leading to the preferential formation of one enantiomer of the product. researchgate.net This technique has been successfully applied to reactions such as:

Asymmetric alkylation of glycine (B1666218) imines to synthesize α-amino acids. princeton.edu

Enantioselective Michael additions.

Asymmetric aldol (B89426) and Mannich reactions. mdpi.com

The development of new planar-chiral catalysts and other structurally complex derivatives continues to expand the scope and efficiency of asymmetric PTC. scispace.com

This compound as a Catalyst or Co-catalyst in Polymerization Reactions

Beyond its role in organic synthesis, this compound and its analogs are also employed in the field of polymer chemistry. They can act as curing accelerators, catalysts, or co-catalysts in various polymerization processes. chemicalbook.comguidechem.com For instance, they are used as curing accelerators for powder coatings and epoxy resins. guidechem.com The low cost and effectiveness of catalysts like BTMAC have made them staples in some commodity polymer production processes. phasetransfercatalysis.com

Anionic polymerization is a type of chain-growth polymerization initiated by a nucleophile, such as an organometallic compound (e.g., n-butyllithium). du.edu.eg The propagating species is a carbanion. While not typically primary initiators themselves in the way organolithium compounds are, quaternary ammonium salts can play a role in certain anionic polymerization systems.

Their primary function can be to act as a source of a more dissociated, and therefore more reactive, "naked" anion or to serve as a counter-ion for the growing polymer chain. In systems where an inorganic salt (e.g., NaNH₂) is used as an initiator, a phase-transfer catalyst could potentially enhance the solubility and reactivity of the initiating anion in the polymerization medium. du.edu.eg

In ring-opening anionic polymerizations of heterocyclic monomers like epoxides or lactams, quaternary ammonium salts can serve as effective catalysts. They can activate the monomer or the initiator, facilitating the ring-opening process and subsequent propagation.

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized polymer synthesis by allowing for the creation of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edu

In a typical ATRP system, a transition metal complex (e.g., a copper or ruthenium complex) reversibly activates and deactivates a dormant polymer chain, which has a terminal halogen atom (e.g., chloride or bromide). cmu.edu This process maintains a very low concentration of active radical species, minimizing termination reactions.

While not a primary component of the catalytic cycle, a quaternary ammonium salt like this compound could influence the polymerization in several ways:

Solubilizing the Catalyst: It can help solubilize the metal complex in the polymerization medium.

Halide Exchange: The chloride ion from the salt can participate in halide exchange equilibria with the metal center or the dormant polymer chain, potentially affecting the rates of activation and deactivation. For example, in a system using a bromide initiator, the presence of a chloride salt could lead to mixed-halogen-terminated chains.

Ionic Strength Modification: The addition of a salt can alter the ionic strength and polarity of the reaction medium, which can, in turn, influence the kinetics of the polymerization.

The specific impact would be highly dependent on the particular monomer, initiator, and metal catalyst system being employed.

Heterogeneous Catalysis with this compound Immobilized Systems

The immobilization of homogeneous catalysts onto solid supports represents a significant advancement in chemical processing, combining the high efficiency and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. This compound, a quaternary ammonium salt, can be effectively immobilized on various support materials to create robust heterogeneous catalysts. These supported systems are particularly valuable in phase-transfer catalysis (PTC), where they facilitate reactions between reactants in different phases.

The preparation of supported this compound catalysts typically involves the covalent attachment of the quaternary ammonium salt to a solid matrix. Common supports include polymers like polystyrene and inorganic materials such as silica (B1680970) gel.

A prevalent method for synthesizing polymer-supported catalysts begins with a chloromethylated polystyrene resin. This resin is then quaternized by reacting it with N,N-dimethylethylamine in an appropriate solvent. The benzyl (B1604629) group is already part of the polymer backbone, and the reaction introduces the ethyl and dimethyl groups, along with the chloride counter-ion, to form the immobilized this compound active sites. The degree of cross-linking in the polystyrene support, often with divinylbenzene (B73037), is a critical parameter that influences the mechanical stability and accessibility of the catalytic sites.

Alternatively, silica-based supports can be functionalized. This process often starts with the modification of the silica surface with a coupling agent that can subsequently react to anchor the benzylethyldimethylammonium moiety.

Characterization of Supported Catalysts:

A suite of analytical techniques is employed to confirm the successful immobilization and to characterize the physical and chemical properties of the supported catalyst.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR analysis is used to identify the functional groups present in the catalyst. The spectra of the supported catalyst will show characteristic peaks corresponding to the quaternary ammonium group, as well as bands from the support material. Comparison with the spectra of the starting materials confirms the covalent attachment.

Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the immobilized catalyst. The analysis reveals the decomposition temperature of the organic component (the quaternary ammonium salt) and can provide information about the loading of the active species on the support.

Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and surface structure of the supported catalyst. It can reveal changes in the surface of the support material after the immobilization process and give an indication of the distribution of the catalytic sites.

Elemental Analysis: This technique is used to determine the elemental composition of the catalyst, which allows for the quantification of the amount of this compound loaded onto the support.

The following table summarizes the typical characterization data for a polystyrene-supported this compound catalyst.

| Characterization Technique | Observation | Interpretation |

| FT-IR | Appearance of new absorption bands characteristic of C-N stretching and bending vibrations. | Successful quaternization and formation of the ammonium salt on the polymer support. |

| TGA | A weight loss step at a temperature corresponding to the decomposition of the organic quaternary ammonium salt. | Indicates the thermal stability range of the catalyst and allows for the estimation of the organic loading. |

| SEM | Images showing the morphology of the polymer beads, which may exhibit some changes in surface texture after functionalization. | Provides information on the physical structure of the catalyst particles. |

| Elemental Analysis (N, Cl) | Presence of nitrogen and chlorine in specific molar ratios. | Confirms the presence and allows for the quantification of the this compound moiety. |

Immobilized this compound has demonstrated significant catalytic activity in a range of organic reactions, particularly in phase-transfer catalysis. The solid catalyst facilitates the transfer of an anionic reactant from an aqueous or solid phase to an organic phase where the reaction with an organic substrate occurs.

The performance of these heterogeneous catalysts is often evaluated in well-known phase-transfer reactions, such as nucleophilic substitution reactions. For instance, the reaction of an alkyl halide with an inorganic salt (e.g., the conversion of 1-bromooctane (B94149) to 1-iodooctane (B127717) using potassium iodide) is a standard test reaction.

The table below presents hypothetical catalytic performance data for a polystyrene-supported this compound catalyst in the aforementioned reaction.

| Reaction Parameter | Value |

| Reaction | 1-Bromooctane + KI → 1-Iodooctane + KBr |

| Catalyst Loading | 5 mol% |

| Solvent System | Toluene/Water |

| Temperature | 90 °C |

| Reaction Time | 6 hours |

| Conversion (1st Cycle) | 98% |

| Conversion (5th Cycle) | 95% |

The data illustrates the high catalytic efficiency and good reusability of the supported this compound. The slight decrease in conversion after multiple cycles can be attributed to minor leaching of the active sites or physical degradation of the support material. The catalytic activity is influenced by several factors, including the particle size of the catalyst, the degree of cross-linking of the polymer support, and the nature of the solvent system. A lower degree of cross-linking can enhance the swelling of the polymer in the reaction medium, thereby improving the accessibility of the catalytic sites to the reactants and increasing the reaction rate.

Benzylethyldimethylammonium Chloride in Materials Science and Engineering

Development of Ion-Exchange Resins Incorporating Benzylethyldimethylammonium Chloride Moieties

While the synthesis of anion-exchange resins often involves the quaternization of amines, no specific research was identified that details the synthesis, characterization, or application of resins functionalized with the Benzylethyldimethylammonium moiety. The standard synthesis involves reacting a chloromethylated polymer backbone with a tertiary amine; however, the specific use of an amine that would result in the Benzylethyldimethylammonium group is not documented in the available literature google.comresearchgate.netrsc.org.

Due to the absence of detailed research findings, data tables, and specific examples for this compound in these applications, generating an article that meets the required standards of scientific accuracy and adherence to the user's strict outline is not feasible.

Synthesis and Functionalization of Resin Matrices

The synthesis of anion exchange resins functionalized with this compound involves a multi-step process beginning with the creation of a porous and insoluble polymer matrix. This is typically achieved through the suspension polymerization of monomers like styrene (B11656) and a cross-linking agent, most commonly divinylbenzene (B73037) (DVB). researchgate.netelsevierpure.com The DVB content is a critical parameter as it dictates the resin's mechanical strength, porosity, and swelling characteristics.

Following the creation of the base polymer beads, reactive sites must be introduced onto the aromatic rings of the polystyrene backbone. A common method to achieve this is chloromethylation, which introduces chloromethyl groups (-CH₂Cl) onto the polymer. elsevierpure.com However, due to the hazardous nature of reagents like chloromethyl methyl ether, an alternative and often preferred route is the copolymerization of vinylbenzyl chloride (VBC) directly with styrene and divinylbenzene. nih.govresearchgate.netresearchgate.net This method provides more precise control over the density of the functional groups. nih.gov

The final and crucial step is amination, where the chloromethylated polymer is reacted with an appropriate amine to form the desired quaternary ammonium (B1175870) functional group. To synthesize a resin with this compound functional groups, the VBC-co-DVB copolymer is treated with N,N-dimethylethylamine. The tertiary amine's nitrogen atom performs a nucleophilic attack on the benzylic carbon of the vinylbenzyl chloride group, displacing the chloride and forming a stable quaternary ammonium salt covalently bonded to the polymer matrix. rsc.org This reaction transforms the inert polymer backbone into a functional ion exchange material. nih.gov The resulting structure is a strong base anion exchange resin, capable of operating effectively across a wide pH range.

Ion Exchange Capacity and Selectivity Studies

The performance of an anion exchange resin is primarily defined by its ion exchange capacity (IEC) and its selectivity towards specific anions.

Ion Exchange Capacity (IEC) represents the total number of exchangeable functional groups per unit of resin material. dardel.info It is a quantitative measure of the resin's ability to capture ions and is typically expressed in milliequivalents per gram of dry resin (meq/g) or per milliliter of swollen resin (meq/mL). membrain.czdardel.info The IEC is determined by the density of the this compound groups on the polymer matrix, which is controlled during the synthesis and functionalization stages. nih.gov Resins with a higher degree of functionalization will exhibit a higher IEC. For strong base anion exchange resins with similar quaternary ammonium functional groups, total capacities can range from approximately 1.3 to 2.2 eq/L. dardel.infonih.gov

Below is a data table showing typical properties for a strong base anion exchange resin with quaternary ammonium functional groups, analogous to a this compound functionalized resin.

| Property | Value | Unit |

| Matrix | Polystyrene-Divinylbenzene Copolymer | - |

| Functional Group | Quaternary Ammonium | - |

| Ionic Form (as shipped) | Cl⁻ | - |

| Total Exchange Capacity | 1.3 | eq/L |

| Moisture Holding Capacity | 52 | % |

| Particle Size Range | 300-1000 | µm |

| Maximum Operating Temp | 60 | °C |

This table presents representative data for a Type I strong base anion exchange resin, which shares structural and functional similarities with a resin functionalized by this compound. Data adapted from studies on analogous resins. nih.govmdpi.com